N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide
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Overview
Description
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl ethanone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted hydrazides.
Scientific Research Applications
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide stands out due to its unique combination of a benzodioxin ring and a hydrazide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H16N2O4/c1-11(12-6-7-15-16(10-12)23-9-8-22-15)18-19-17(21)13-4-2-3-5-14(13)20/h2-7,10,20H,8-9H2,1H3,(H,19,21)/b18-11+ |
InChI Key |
YFFFTVYVSHWRJB-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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